Home > Products > Screening Compounds P62690 > omega-Conotoxin gvia
omega-Conotoxin gvia -

omega-Conotoxin gvia

Catalog Number: EVT-8044142
CAS Number:
Molecular Formula: C120H182N38O43S6
Molecular Weight: 3037.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Omega-Conotoxin GVIA is isolated from the venom of Conus geographus, a predatory marine snail. The venom contains a complex mixture of conotoxins, which are small, disulfide-rich peptides that target various ion channels and receptors in the nervous system. The specific action of omega-conotoxin GVIA on calcium channels has made it a subject of extensive research in understanding synaptic transmission and pain mechanisms .

Classification

Omega-Conotoxin GVIA belongs to the family of conotoxins, specifically classified as an omega-conotoxin. These peptides are characterized by their ability to selectively inhibit voltage-gated calcium channels, particularly the N-type (Cav2.2) channels. They are part of a broader class of neurotoxins that include other conotoxins with varying specificity for different types of calcium channels .

Synthesis Analysis

Methods

The synthesis of omega-conotoxin GVIA has been achieved through various methods, including solid-phase peptide synthesis and total chemical synthesis. The total synthesis approach allows for precise control over the sequence and structure of the peptide, which is crucial given the importance of specific amino acid residues in determining its biological activity.

Recent studies have demonstrated efficient synthetic routes that involve protecting group strategies to ensure proper folding and formation of disulfide bonds, which are essential for maintaining the structural integrity and function of the peptide .

Technical Details

The synthesis typically involves:

  • Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids while the growing peptide chain is anchored to a solid support.
  • Formation of disulfide bonds: Post-synthesis, oxidative folding is performed to form the necessary disulfide bridges that stabilize the conformation of omega-conotoxin GVIA.
  • Purification: High-performance liquid chromatography is commonly used to purify the synthesized peptide from side products and unreacted materials .
Molecular Structure Analysis

Structure

Omega-Conotoxin GVIA consists of 27 amino acids arranged in a specific sequence that facilitates its interaction with calcium channels. The peptide features a characteristic three-dimensional structure stabilized by multiple disulfide bonds, which are crucial for its biological activity.

Data

Using two-dimensional nuclear magnetic resonance spectroscopy, researchers have elucidated the solution structure of omega-conotoxin GVIA. The peptide exhibits a compact fold with distinct regions corresponding to beta-sheets and turns, which are integral to its binding affinity for calcium channels .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving omega-conotoxin GVIA is its interaction with N-type calcium channels. Upon binding, it effectively blocks these channels, preventing calcium ions from entering neurons. This action inhibits neurotransmitter release, thereby modulating synaptic transmission.

Technical Details

The binding affinity and kinetics can be analyzed using various biochemical assays, including:

  • Radiolabeled calcium uptake assays: These assays measure the ability of omega-conotoxin GVIA to prevent calcium influx in neuronal preparations.
  • Electrophysiological recordings: Techniques such as patch-clamp can be employed to observe changes in ionic currents in response to toxin application .
Mechanism of Action

Process

Omega-Conotoxin GVIA exerts its effects by binding specifically to the N-type calcium channels located presynaptically in neurons. This binding prevents channel opening in response to membrane depolarization, thereby inhibiting calcium influx.

Data

Studies indicate that this blockade leads to reduced neurotransmitter release at synapses where N-type calcium channels are predominant. The potency of omega-conotoxin GVIA is influenced by specific amino acid residues within its structure, which interact directly with binding sites on the channel .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3 kDa.
  • Appearance: Typically exists as a white or off-white powder when synthesized.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Omega-Conotoxin GVIA is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Disulfide Connectivity: Contains multiple disulfide bonds that confer structural stability essential for its activity.

Relevant analyses often involve assessing these properties through spectroscopic techniques and stability assays under varying conditions .

Applications

Scientific Uses

Omega-Conotoxin GVIA has significant applications in both basic research and clinical settings:

  • Neuropharmacology: It serves as a model compound for studying calcium channel function and synaptic transmission.
  • Pain Research: Due to its potent inhibitory effects on neurotransmitter release, it is investigated as a potential therapeutic agent for managing chronic pain conditions.
  • Drug Development: Insights gained from studying omega-conotoxin GVIA contribute to the design of novel drugs targeting calcium channels for various neurological disorders .
Neurobiological Mechanisms of Action

N-Type Calcium Channel (Cav2.2) Inhibition Dynamics

ω-Conotoxin GVIA (GVIA), a 27-amino acid peptide from Conus geographus venom, selectively targets neuronal N-type voltage-gated calcium channels (Cav2.2). This toxin binds with picomolar affinity to the extracellular pore region of Cav2.2, physically occluding the ion conduction pathway and preventing calcium influx. GVIA's selectivity arises from its specific interaction with the α1B subunit of Cav2.2 channels, showing minimal affinity for cardiac, skeletal, or smooth muscle calcium channels [1] [7]. This neuron-specific blockade occurs through direct toxin-channel interaction without second messenger involvement or dependence on channel gating states [1].

Voltage-Gated Calcium Channel Subtype Selectivity

GVIA exhibits exceptional discrimination between calcium channel subtypes. While it potently inhibits Cav2.2 (N-type) with IC50 values ranging from 0.04-1.0 nM, it demonstrates negligible activity against L-type (Cav1.2), P/Q-type (Cav2.1), R-type (Cav2.3), or T-type (Cav3.x) channels at therapeutic concentrations [1] [7]. This selectivity profile is attributed to structural differences in the channel's pore-forming regions and extracellular loops. Notably, GVIA's selectivity exceeds that of other ω-conotoxins like MVIIA (ziconotide) and CVID, making it a superior pharmacological tool for isolating N-type channel function [7].

Table 1: Selectivity Profile of ω-Conotoxins for Calcium Channel Subtypes

ConotoxinCav2.2 (N-type) IC50Cav2.1 (P/Q-type) IC50Selectivity Ratio (P/Q:N)Primary Source
GVIA0.04-0.15 nM>1 µM>25,000C. geographus
MVIIA0.5-1.0 nM150-200 nM~200C. magus
CVID0.1-0.4 nM1-5 µM~10,000C. catus

Kinetic Binding Properties and Irreversibility Mechanisms

GVIA demonstrates pseudo-irreversible binding kinetics distinct from other N-type blockers. While MVIIA and CVID exhibit reversible inhibition, GVIA binding persists despite extensive washing, with recovery taking hours to days [1] [5]. This irreversibility stems from:

  • Deep Pore Insertion: Molecular dynamics simulations reveal that GVIA orients key basic residues (Lys2, Arg17, or Lys24) into the channel's selectivity filter (EEEE ring). Arg17 insertion creates particularly stable interactions with AspII in subunit II, creating a salt bridge that anchors the toxin [9].
  • Multi-Point Attachment: The toxin establishes numerous hydrogen bonds and hydrophobic interactions with extracellular loops of Cav2.2, creating an exceptionally high-affinity complex (Kd < 8 pM) [10].
  • Gating Modulation: GVIA binding shifts the voltage dependence of Cav2.2 activation by +10 mV, requiring stronger depolarization to open channels. It also reduces the time constant of off-gating current (τQOff) and decreases its voltage dependence, indicating stabilization of closed states [5].

These mechanisms collectively enable GVIA to inhibit ~50% of N-current through gating modulation alone, independent of physical occlusion [5].

Table 2: Binding Parameters and Functional Effects of GVIA on Cav2.2

ParameterEffect of GVIAFunctional Consequence
IC500.04-0.15 nMPotent channel blockade
Association rate (kon)107 M-1s-1Rapid onset of action
Dissociation rate (koff)10-5 s-1Extremely slow reversibility
Q-V relationship+10 mV shiftRequires stronger depolarization for activation
τQOff2-fold reductionAltered voltage sensing

Modulation of Synaptic Transmission Dynamics

Presynaptic Neurotransmitter Release Inhibition

GVIA potently inhibits voltage-dependent calcium influx at presynaptic terminals, disrupting the coupling between action potentials and vesicular exocytosis. By blocking Cav2.2 channels concentrated in active zones, GVIA reduces calcium-dependent triggering of synaptic vesicle fusion by >75% in sensory, sympathetic, and hippocampal neurons [1] [7]. This presynaptic action has two key consequences:

  • Reduced Neurotransmitter Release: GVIA decreases quantal content (number of vesicles released per impulse) without affecting postsynaptic receptor sensitivity. In rat intracardiac neurons, 300 nM GVIA inhibits acetylcholine release sufficiently to modulate vagal transmission to the heart [4].
  • Action Potential Alteration: In parasympathetic neurons, GVIA alters action potential waveform by reducing maximum amplitude and slowing the rate of rise and repolarization, though afterhyperpolarization remains unaffected [4].

The toxin's effect is particularly pronounced in nociceptive pathways due to high Cav2.2 density in dorsal root ganglion (DRG) terminals within spinal cord laminae I and II [6] [7].

Role in Nociceptive Signal Transduction Pathways

Cav2.2 channels are strategically positioned to regulate pain transmission at the first synapse between primary afferents and dorsal horn neurons. GVIA inhibits nociceptive signaling through:

  • Peripheral Actions: Blocking Cav2.2 on C-fiber terminals reduces release of substance P and calcitonin gene-related peptide (CGRP), preventing peripheral sensitization [3] [7].
  • Spinal Actions: GVIA impedes calcium flux into Aδ and C fiber nociceptor terminals in the dorsal horn, inhibiting glutamate release and subsequent central sensitization [3]. Supraspinal administration also modulates β-endorphin-induced antinociception by regulating enkephalin release [3].

In vivo studies demonstrate GVIA's exceptional antinociceptive potency—3–4 times greater than MVIIA (ziconotide) and approximately 40 times more potent than morphine in rodent pain models [3]. Its efficacy extends to inflammatory, neuropathic, and postoperative pain states, validating Cav2.2 as a critical pain target.

Cross-Talk With Opioid Receptor Systems

Interaction With δ-Opioid and ε-Opioid Receptor Signaling

GVIA-sensitive Cav2.2 channels functionally couple with opioid receptors, creating synergistic antinociceptive effects. In rat intracardiac neurons, the endogenous opioid peptide Met-enkephalin (10 µM) inhibits Cav2.2 currents by ~52% via µ-opioid receptors (not δ- or κ-types). This inhibition is:

  • GVIA-Sensitive: Met-enkephalin fails to inhibit residual current after GVIA pre-application, confirming shared Cav2.2 dependence [4].
  • Gi/o-Protein Mediated: Blocked by pertussis toxin pretreatment, indicating Gβγ subunit-mediated inhibition [4] [8].
  • Voltage-Dependent: Enkephalin shifts Cav2.2 activation voltage-dependence positively, requiring stronger depolarization to open channels [4].

In NG108-15 neuroblastoma-glioma cells expressing cloned µ-opioid receptors, the selective agonist DAMGO ([D-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin) inhibits calcium currents exclusively through GVIA-sensitive channels. This coupling is abolished by pertussis toxin or ω-conotoxin GVIA pretreatment [8].

Supraspinally administered GVIA modulates β-endorphin-induced antinociception via ε-opioid receptors by altering presynaptic release and/or postsynaptic actions of enkephalins. Conversely, intrathecal GVIA antagonizes β-endorphin effects by modulating spinal δ-opioid systems [3]. This bidirectional modulation explains the superior analgesic efficacy of GVIA-opioid combinations compared to either agent alone.

Table 3: Opioid-Conotoxin Interactions in Neuronal Signaling

Opioid ReceptorConotoxin InteractionSignaling MechanismPhysiological Effect
µ-opioidInhibition of GVIA-sensitive IBaPTX-sensitive Gi/o; +V shiftReduced ACh release in cardiac neurons
δ-opioidGVIA modulation of spinal actionsAltered enkephalin releaseAntagonism of β-endorphin antinociception
ε-opioidSupraspinal GVIA modulationβ-endorphin/enkephalin regulationEnhanced antinociception

Compounds Mentioned

  • ω-Conotoxin GVIA
  • Met-enkephalin
  • DAMGO ([D-Ala²,N-Me-Phe⁴,Gly⁵-ol]-enkephalin)
  • DADLE ([D-Ala²,D-Leu⁵]-enkephalin)
  • Naloxone
  • Naltrindole
  • ω-Conotoxin MVIIA (Ziconotide)
  • ω-Conotoxin CVID
  • Calciseptine
  • ω-Agatoxin
  • SNX-482

Properties

Product Name

omega-Conotoxin gvia

IUPAC Name

68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-9,46,79-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide

Molecular Formula

C120H182N38O43S6

Molecular Weight

3037.4 g/mol

InChI

InChI=1S/C120H182N38O43S6/c1-53(165)88-111(194)138-63(10-4-6-29-122)95(178)136-65(12-8-31-132-120(129)130)98(181)149-78(107(190)139-66(93(126)176)35-55-13-19-58(167)20-14-55)49-204-207-52-81-110(193)153-77-48-203-202-47-61(123)94(177)135-62(9-3-5-28-121)97(180)147-75(45-163)117(200)156-32-25-82(170)90(156)113(196)133-40-87(175)134-71(41-159)102(185)145-73(43-161)105(188)152-80(109(192)148-76(46-164)118(201)158-34-27-84(172)92(158)115(198)155-89(54(2)166)112(195)146-74(44-162)103(186)140-67(36-56-15-21-59(168)22-16-56)99(182)141-69(38-85(124)173)100(183)150-81)51-206-205-50-79(151-104(187)72(42-160)144-96(179)64(137-106(77)189)11-7-30-131-119(127)128)108(191)143-70(39-86(125)174)116(199)157-33-26-83(171)91(157)114(197)142-68(101(184)154-88)37-57-17-23-60(169)24-18-57/h13-24,53-54,61-84,88-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,196)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,194)(H,139,190)(H,140,186)(H,141,182)(H,142,197)(H,143,191)(H,144,179)(H,145,185)(H,146,195)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,198)(H4,127,128,131)(H4,129,130,132)

InChI Key

DRVGOMCWRXUORL-UHFFFAOYSA-N

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N5CCC(C5C(=O)NC(C(=O)N1)CC6=CC=C(C=C6)O)O)CC(=O)N)NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CO)C(=O)NC(C(=O)N7CCC(C7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC8=CC=C(C=C8)O)CO)C(C)O)O)CO)CO)CO)O)CO)CCCCN)N)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)CCCNC(=N)N)CCCCN)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N5CCC(C5C(=O)NC(C(=O)N1)CC6=CC=C(C=C6)O)O)CC(=O)N)NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CO)C(=O)NC(C(=O)N7CCC(C7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC8=CC=C(C=C8)O)CO)C(C)O)O)CO)CO)CO)O)CO)CCCCN)N)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)CCCNC(=N)N)CCCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.